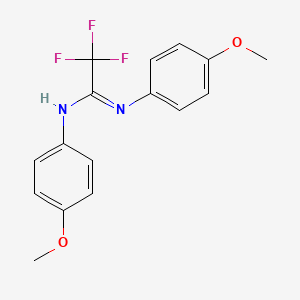
Ethanimidamide, 2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoroethanamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring consistent quality and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or reagent in biochemical assays and studies.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl and methoxyphenyl groups contribute to its binding affinity and reactivity with specific enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethanimidamide, 2,2,2-trifluoro-N-phenyl-: This compound shares the trifluoromethyl group but has a phenyl group instead of methoxyphenyl groups.
Ethanimidamide, 2,2,2-trifluoro-, Monohydrochloride: This derivative includes a hydrochloride group, which can alter its solubility and reactivity.
Uniqueness
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
137927-24-3 |
|---|---|
Molecular Formula |
C16H15F3N2O2 |
Molecular Weight |
324.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-22-13-7-3-11(4-8-13)20-15(16(17,18)19)21-12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,20,21) |
InChI Key |
SQFSAFLJBGXAJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


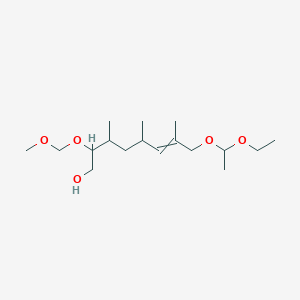
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

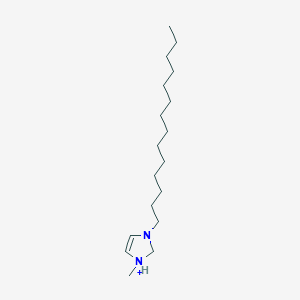
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
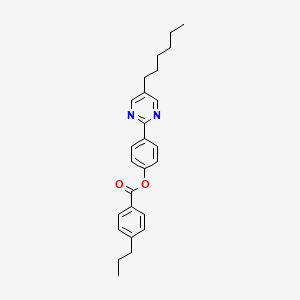
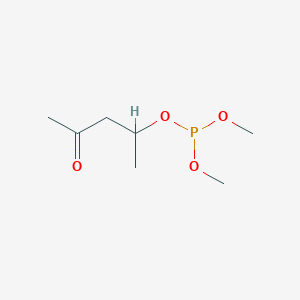
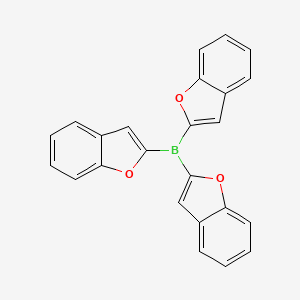
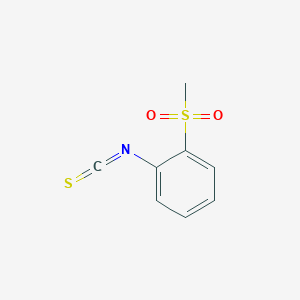
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
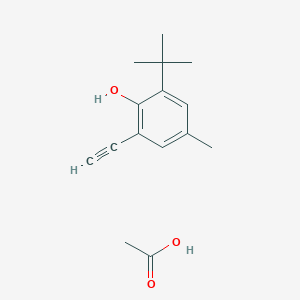
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
